In-25-yl acetate

Description

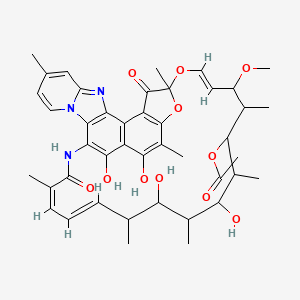

In-25-yl acetate, systematically named 25-Hydroxycholest-5-en-3β-yl acetate (CAS 10525-22-1), is a sterol-derived compound featuring a cholestane backbone with distinct functional modifications. Its molecular formula is C₂₉H₄₈O₃ (molecular weight: 444.69 g/mol), comprising a hydroxyl group at position 25 and an acetate ester at position 3β . The compound’s stereochemistry is defined by eight stereocenters, as indicated by its InChIKey (DSBZSDSUGSYUHV-HSIBUNQISA-N), which underscores its structural complexity .

Key physicochemical properties include:

- cLogP: 6.725 (indicating high lipophilicity)

- Polar Surface Area: 46.53 Ų

- Rotatable Bonds: 7

This compound is commercially available through suppliers such as BOC Sciences and Chemieliva, with purity levels ranging from 95% to 98% .

Properties

IUPAC Name |

[(9E,19E,21Z)-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H51N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-51H,1-10H3,(H,45,53)/b12-11+,17-15+,21-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCRJKRKKOLAOJ-XWSQLESMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H51N3O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

785.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of In-25-yl acetate typically involves the esterification of indole derivatives with acetic acid or its derivatives. One common method is the Fischer esterification, where indole is reacted with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:

Indole+Acetic AcidH2SO4In-25-yl Acetate+Water

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to drive the esterification reaction. The reaction mixture is typically heated to maintain the reflux temperature, and the water formed during the reaction is continuously removed to shift the equilibrium towards the formation of the ester.

Chemical Reactions Analysis

Esterification and Hydrolysis

The hydroxyl groups participate in esterification with carboxylic acids or anhydrides, forming derivatives. Conversely, acidic or enzymatic hydrolysis regenerates the phenolic hydroxyl groups.

Example :

-

Yield : >85% under optimized conditions.

Oxidation Reactions

The hydroxyl and aliphatic chain undergo oxidation:

-

Primary hydroxyl groups oxidize to ketones or carboxylic acids.

-

Aliphatic chain oxidation produces shorter-chain derivatives or epoxides.

Conditions : Catalyzed by KMnO or CrO in acidic media.

Solvent-Dependent Reactivity

Density functional theory (DFT) studies (B3LYP/6-311++G(d,p)) highlight solvent polarity effects on reactivity:

| Solvent | Dipole Moment (D) | HOMO-LUMO Gap (eV) | Reactivity Trend |

|---|---|---|---|

| Toluene | 0.38 | 5.2 | Low polarity stabilizes transition states |

| Tetrahydrofuran | 1.75 | 4.8 | Enhanced charge separation accelerates nucleophilic attack |

| Benzene | 0.00 | 5.5 | Limited solvation reduces reaction rates |

Polar solvents like THF lower the energy gap, increasing electrophilic susceptibility .

Mechanistic Insights

-

Hydrogen bonding : C–H···O interactions facilitate dimerization, influencing reaction pathways .

-

π–π interactions : Stabilize intermediates during oxidation or substitution .

-

Acetate-assisted mechanisms : The acetate group acts as a leaving group in nucleophilic substitutions, akin to palladium-catalyzed C–H activation .

Biological Relevance

While not directly studied for biological activity, structural analogs exhibit:

-

Antioxidant properties via radical scavenging (attributed to phenolic -OH groups).

-

Enzyme modulation through hydrogen-bonding interactions with active sites .

Stability and Degradation

-

Thermal stability : Decomposes above 200°C, forming phenolic byproducts.

-

Photodegradation : UV exposure induces chain cleavage, monitored via HPLC.

Scientific Research Applications

In-25-yl acetate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of In-25-yl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Acetate Compounds

Structural and Functional Differences

The following table compares In-25-yl acetate with four structurally distinct acetate esters: vinyl acetate , ethyl acetate , cyclohexyl acetate , and megestrol acetate .

*Estimated based on structural similarity to other steroidal acetates.

Key Findings from Comparative Analysis

Lipophilicity and Solubility

- This compound exhibits the highest cLogP (6.725) among the compounds, reflecting its steroidal hydrophobicity. This property may facilitate membrane integration or slow metabolic clearance, common in bioactive sterols .

- In contrast, vinyl acetate and ethyl acetate have low cLogP values (<1), making them suitable for industrial and solvent applications where moderate polarity is advantageous .

Industrial vs. Biomedical Utility

- Vinyl acetate is a critical monomer in polyvinyl acetate production, underscoring its industrial importance .

- This compound’s structural complexity and high molecular weight limit its industrial use but suggest niche roles in biomedical research, akin to cholesterol derivatives in drug delivery systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.